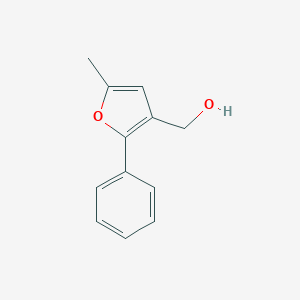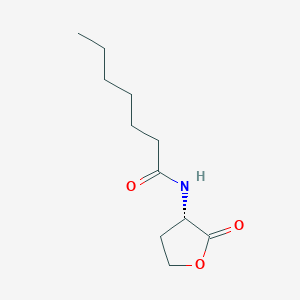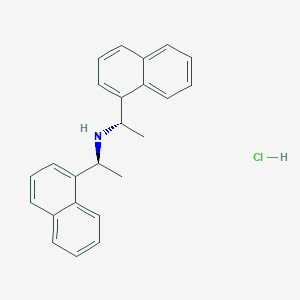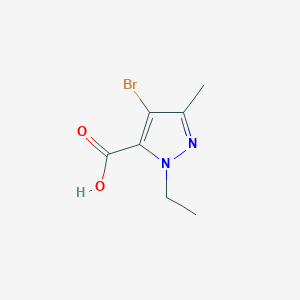
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles, including “4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, is characterized by a five-membered aromatic ring, comprising two nitrogen atoms at adjacent positions and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrazole derivatives, including the compound , have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
The compound can be used in drug discovery processes . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are used due to their bioactive properties . They can be used in the development of new pesticides and herbicides.
Coordination Chemistry
The compound can be used in coordination chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Organometallic Chemistry
In organometallic chemistry, the compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of 1,4′-bipyrazoles
The compound can be used as a starting material in the synthesis of 1,4′-bipyrazoles . This can be useful in the development of new materials and pharmaceuticals.
Industrial Applications
Pyrazole derivatives are also used in various industrial fields . They can be used in the synthesis of dyes, polymers, and other materials.
Material Science
In material science, pyrazole derivatives have been used due to their photophysical properties . They can be used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
A compound with a similar structure, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia. This enzyme plays a crucial role in the metabolism of D-serine, a co-agonist of the NMDA receptor, which is involved in several neurological processes .
Mode of Action
Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may interact with its target enzyme, dao, and inhibit its activity . This inhibition could potentially protect cells from oxidative stress induced by D-serine .
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it may influence the d-serine metabolic pathway by inhibiting dao . This could potentially lead to an increase in D-serine levels, which could have downstream effects on NMDA receptor-mediated neurotransmission .
Result of Action
If it acts as a dao inhibitor like 3-methylpyrazole-5-carboxylic acid, it could potentially protect cells from oxidative stress induced by d-serine .
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives could involve further exploration of their potential applications in these fields.
Propiedades
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABAIQRHBLZKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372527 | |
| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
175276-99-0 | |
| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



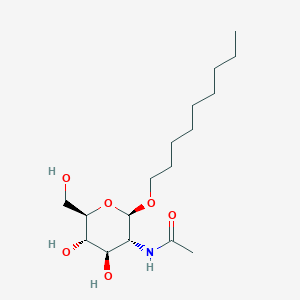
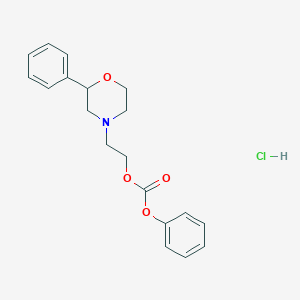
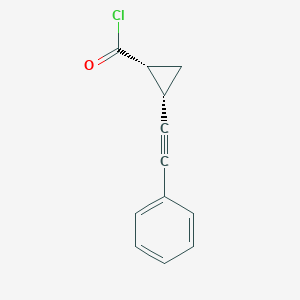

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)


![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

